![molecular formula C39H25N5 B3001101 Indolo[2,3-a]carbazole, 11-(4,6-diphenyl-1,3,5-triazin-2-yl)-11,12-dihydro-12-phenyl- CAS No. 1024598-01-3](/img/structure/B3001101.png)
Indolo[2,3-a]carbazole, 11-(4,6-diphenyl-1,3,5-triazin-2-yl)-11,12-dihydro-12-phenyl-
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Overview
Description
Indolo[2,3-a]carbazole, 11-(4,6-diphenyl-1,3,5-triazin-2-yl)-11,12-dihydro-12-phenyl- is a useful research compound. Its molecular formula is C39H25N5 and its molecular weight is 563.664. The purity is usually 95%.
BenchChem offers high-quality Indolo[2,3-a]carbazole, 11-(4,6-diphenyl-1,3,5-triazin-2-yl)-11,12-dihydro-12-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Indolo[2,3-a]carbazole, 11-(4,6-diphenyl-1,3,5-triazin-2-yl)-11,12-dihydro-12-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Therapy
Indolo[2,3-a]carbazoles exhibit significant antitumor activity . They have been used in clinical trials and are already in use for the treatment of malignant neoplasms . The molecular mechanisms of their antitumor action are considered the most significant in the context of clinical use .
Antibacterial Activity
Indolo[2,3-a]carbazoles have been associated with antibacterial activity . This makes them potential candidates for the development of new antibacterial drugs .
Antifungal Activity
In addition to their antibacterial properties, indolo[2,3-a]carbazoles also exhibit antifungal activity . This broadens their potential use in the medical field .
Antiviral Activity
Indolo[2,3-a]carbazoles have shown antiviral activity . This suggests that they could be used in the development of antiviral drugs .
Organic Light-Emitting Diodes (OLEDs)
Indolo[2,3-a]carbazoles have been used in the development of green phosphorescent organic light-emitting diodes . They have shown a superior external quantum efficiency of 21.5%, higher than that of the spirobifluorene-derived electron transport material .
UV Light Absorber and Stabilizer
Although not directly related to the specific compound , a similar compound, 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol, has been used as a very low volatile UV light absorber and stabilizer . It allows polycarbonates and polyesters to achieve a higher resistance to weathering than conventional benzotriazole UV absorbers .
Mechanism of Action
Target of Action
It is known that indolocarbazoles, a family of compounds to which this molecule belongs, exhibit a wide range of biological activities . They have been associated with protein kinase inhibition , suggesting that protein kinases could be potential targets.
Mode of Action
Indolocarbazoles are known for their antitumor activity, antibacterial and antifungal activity, and antiviral activity . The molecular mechanisms of their antitumor action are considered significant in the context of clinical use .
Biochemical Pathways
Given the broad biological activities of indolocarbazoles , it can be inferred that multiple biochemical pathways might be affected.
Result of Action
Given the known biological activities of indolocarbazoles , it can be inferred that the compound may have significant effects at the molecular and cellular levels.
Action Environment
It is known that the compound is a very low volatile uv light absorber and stabilizer . This suggests that it may have a higher resistance to weathering than conventional UV absorbers , indicating that environmental factors such as light exposure and temperature could potentially influence its stability and efficacy.
properties
IUPAC Name |
12-(4,6-diphenyl-1,3,5-triazin-2-yl)-11-phenylindolo[2,3-a]carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H25N5/c1-4-14-26(15-5-1)37-40-38(27-16-6-2-7-17-27)42-39(41-37)44-34-23-13-11-21-30(34)32-25-24-31-29-20-10-12-22-33(29)43(35(31)36(32)44)28-18-8-3-9-19-28/h1-25H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJWDGGEJNGTET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)N3C4=CC=CC=C4C5=C3C6=C(C=C5)C7=CC=CC=C7N6C8=CC=CC=C8)C9=CC=CC=C9 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H25N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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